molecular formula C20H28Cl2N2O3 B14799045 (5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;hydrate;dihydrochloride

(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;hydrate;dihydrochloride

Cat. No.: B14799045
M. Wt: 415.4 g/mol
InChI Key: FJOBXTBQDSJADF-UHFFFAOYSA-N
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Description

(5-Ethenyl-1-azabicyclo[222]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;hydrate;dihydrochloride is a complex organic compound that features a unique bicyclic structure combined with a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of a quinoline derivative with a bicyclic amine under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as methanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the quinoline ring .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a precursor for the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new materials and catalysts.

Biology

In biological research, the compound is studied for its potential interactions with biological molecules. Its bicyclic structure and quinoline moiety make it a candidate for studying enzyme inhibition and receptor binding.

Medicine

In medicine, (5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry

In the industrial sector, the compound is used in the production of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for various applications, including the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of (5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol involves its interaction with specific molecular targets. The quinoline moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The bicyclic structure may enhance the compound’s binding affinity and specificity for its targets . The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol lies in its combination of a bicyclic structure with a quinoline moiety. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C20H28Cl2N2O3

Molecular Weight

415.4 g/mol

IUPAC Name

(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;hydrate;dihydrochloride

InChI

InChI=1S/C20H24N2O2.2ClH.H2O/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;;;/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;2*1H;1H2

InChI Key

FJOBXTBQDSJADF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.O.Cl.Cl

Origin of Product

United States

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